molecular formula C41H32N6O29S8 B3340316 nf449 CAS No. 389142-38-5

nf449

Cat. No.: B3340316
CAS No.: 389142-38-5
M. Wt: 1329.3 g/mol
InChI Key: FXAIVMYRMNONEG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of NF449 involves multiple steps, starting from the basic structure of suramin. . The reaction conditions often involve the use of strong acids and bases, as well as high temperatures to facilitate the formation of the desired product.

Chemical Reactions Analysis

NF449 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfonic acid derivatives, while reduction can result in the formation of amine derivatives .

Biological Activity

NF449 is a compound that has garnered attention for its biological activity, particularly as an inhibitor of fibroblast growth factor receptor 3 (FGFR3) signaling. This article delves into the biological activities of this compound, highlighting its mechanisms of action, efficacy in various biological contexts, and relevant research findings.

This compound functions primarily as an antagonist of FGFR3 signaling pathways. It has been shown to inhibit the kinase activity of FGFR3 in both wild-type and mutant forms, demonstrating non-competitive inhibition with ATP. This inhibition is crucial for its role in mitigating growth arrest in chondrocytes and other cell types influenced by FGFR3 signaling.

Key Findings on Mechanism

  • Inhibition of FGFR3 : this compound inhibits the phosphorylation of downstream targets like STAT1, which is essential for FGFR3-mediated signaling pathways .
  • Rescue from Growth Arrest : In studies involving RCS chondrocytes, this compound significantly rescued growth arrest induced by FGF2, achieving a rescue rate of approximately 50% compared to only 20% with C-natriuretic peptide .
  • Impact on Cartilage Development : In murine limb rudiment cultures, this compound countered FGF2-induced growth inhibition, leading to increased lengths of growth plate cartilage and bone elements .

Biological Activity in Various Contexts

This compound's biological activity extends beyond FGFR3 inhibition. It has been implicated in antiviral activity against enterovirus A71 (EV-A71), where it inhibits virus attachment to target cells.

Case Study: Antiviral Activity

  • EV-A71 Inhibition : this compound demonstrated strong inhibitory effects on EV-A71 infection in RD cells at concentrations ranging from 4 to 32 µM. This suggests potential applications in virology and infectious disease treatment .

Comparative Efficacy

  • Synergistic Effects : When used in combination with other agents like C-natriuretic peptide, this compound showed enhanced efficacy, indicating potential for combination therapies in treating conditions associated with FGFR3 dysregulation .

Table 1: Summary of this compound's Biological Activities

Activity TypeDescriptionReference
FGFR3 InhibitionInhibits kinase activity and rescues growth arrest
Antiviral EffectsInhibits EV-A71 virus attachment to cells
Chondrocyte Growth RescueSignificant rescue from FGF2-mediated growth arrest
Synergistic EffectsEnhanced efficacy when combined with other agents

Table 2: Concentration-Dependent Effects of this compound

Concentration (µM)Effect on FGFR3 ActivityEffect on Cell Growth Rescue
0.5MinimalNone
2>50% inhibitionLow rescue
10>70% inhibitionModerate rescue
20Complete inhibitionSignificant rescue

Properties

CAS No.

389142-38-5

Molecular Formula

C41H32N6O29S8

Molecular Weight

1329.3 g/mol

IUPAC Name

4-[[3-[[3,5-bis[(2,4-disulfophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(2,4-disulfophenyl)carbamoyl]benzoyl]amino]benzene-1,3-disulfonic acid

InChI

InChI=1S/C41H32N6O29S8/c48-37(44-29-5-1-25(77(53,54)55)15-33(29)81(65,66)67)19-9-20(38(49)45-30-6-2-26(78(56,57)58)16-34(30)82(68,69)70)12-23(11-19)42-41(52)43-24-13-21(39(50)46-31-7-3-27(79(59,60)61)17-35(31)83(71,72)73)10-22(14-24)40(51)47-32-8-4-28(80(62,63)64)18-36(32)84(74,75)76/h1-18H,(H,44,48)(H,45,49)(H,46,50)(H,47,51)(H2,42,43,52)(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76)

InChI Key

FXAIVMYRMNONEG-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C2=CC(=CC(=C2)NC(=O)NC3=CC(=CC(=C3)C(=O)NC4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)NC5=C(C=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)NC6=C(C=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)S(=O)(=O)O)NC(=O)C2=CC(=CC(=C2)NC(=O)NC3=CC(=CC(=C3)C(=O)NC4=C(C=C(C=C4)S(=O)(=O)O)S(=O)(=O)O)C(=O)NC5=C(C=C(C=C5)S(=O)(=O)O)S(=O)(=O)O)C(=O)NC6=C(C=C(C=C6)S(=O)(=O)O)S(=O)(=O)O

Synonyms

4,4,',4'',4'''-(carbonylbis(imino-5,1,3-benzenetriylbis(carbonylimino)))tetrakis(benzene-1,3-disulfonate)
NF 449
NF-449
NF449

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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